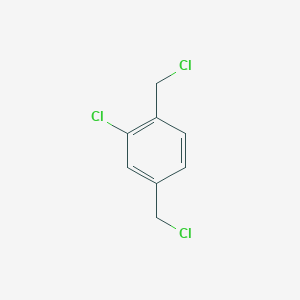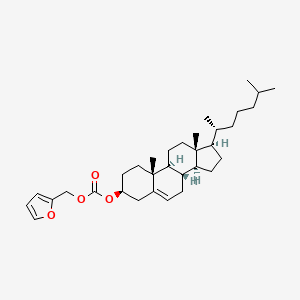
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate
Vue d'ensemble
Description
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate is a complex organic compound that features a cholesterol backbone with a carbonate ester functional group attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate typically involves the reaction of cholesterol with (2,3-dihydro-2-furanyl)methyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
- Continuous flow reactors for better control of reaction conditions
- Use of automated systems for precise addition of reagents
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cholest-5-en-3-one or cholest-5-en-3-oic acid.
Reduction: Formation of cholest-5-en-3-ol and (2,3-dihydro-2-furanyl)methanol.
Substitution: Formation of cholest-5-en-3-amine or cholest-5-en-3-thiol derivatives.
Applications De Recherche Scientifique
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: Utilized in the development of novel materials with specific structural properties.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate involves its interaction with lipid membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include:
Lipid rafts: Cholesterol-rich microdomains in the cell membrane.
Membrane proteins: Receptors and ion channels that are affected by changes in membrane properties.
Comparaison Avec Des Composés Similaires
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate can be compared with other cholesterol derivatives such as:
Cholesteryl acetate: Similar in structure but with an acetate group instead of a carbonate ester.
Cholesteryl oleate: Contains an oleate ester group, making it more hydrophobic.
Cholesteryl hemisuccinate: Features a hemisuccinate group, which imparts different solubility properties.
Uniqueness
The presence of the (2,3-dihydro-2-furanyl)methyl carbonate group in this compound imparts unique structural and functional properties, making it distinct from other cholesterol derivatives
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] furan-2-ylmethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-22(2)8-6-9-23(3)28-13-14-29-27-12-11-24-20-25(37-31(34)36-21-26-10-7-19-35-26)15-17-32(24,4)30(27)16-18-33(28,29)5/h7,10-11,19,22-23,25,27-30H,6,8-9,12-18,20-21H2,1-5H3/t23-,25+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQFRVNIDGYDD-CXCXXFILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-26-1 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[(2,3-dihydro-2-furanyl)methyl carbonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-((2,3-dihydro-2-furanyl)methyl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(2,3-dihydro-2-furanyl)methyl carbonate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


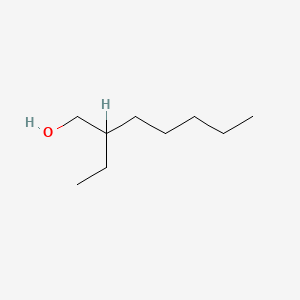
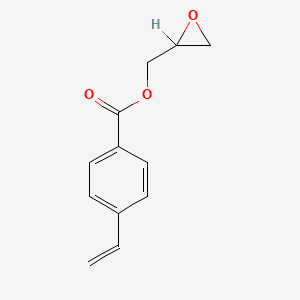
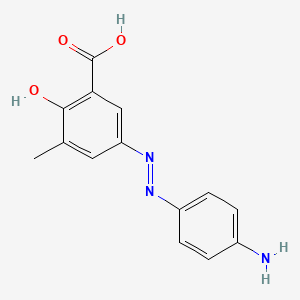
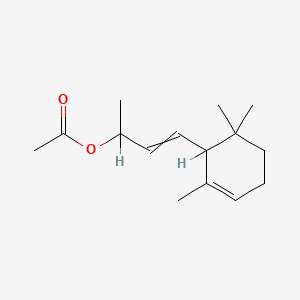
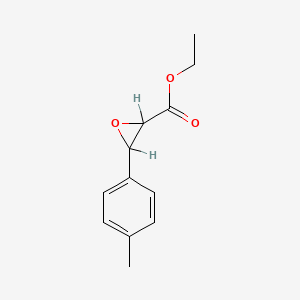
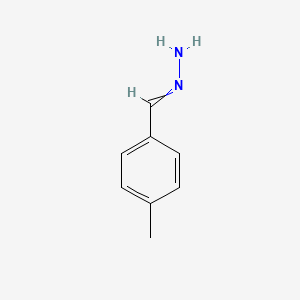
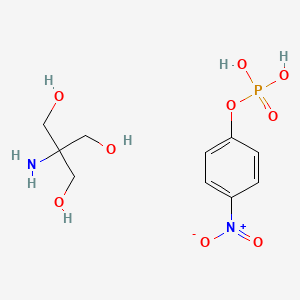
![4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE](/img/structure/B1619417.png)
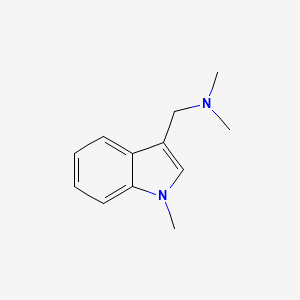
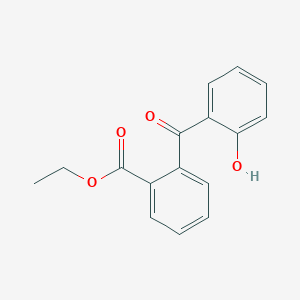
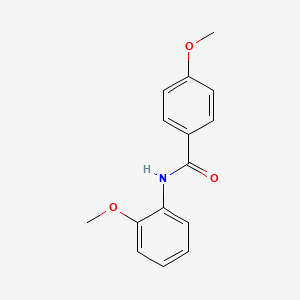
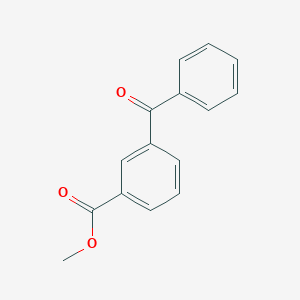
![4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol](/img/structure/B1619426.png)
